molecular formula C15H12O5 B190712 Butin CAS No. 492-14-8

Butin

Cat. No. B190712
CAS RN: 492-14-8
M. Wt: 272.25 g/mol
InChI Key: MJBPUQUGJNAPAZ-AWEZNQCLSA-N
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Description

Butin is a flavanone, a type of flavonoid. It can be found in the seeds of Vernonia anthelmintica (Asteraceae) and in the wood of Dalbergia odorifera (Fabaceae) .


Synthesis Analysis

The synthesis of Butin has been studied in various contexts. For instance, a study on soybean seed oil accumulation found that lipid-related metabolites and genes were significantly correlated . Another study on the biosynthesis mechanism of flavonoids in the seeds of Euryale ferox Salisb also provided insights into the synthesis of flavonoids, including Butin .


Molecular Structure Analysis

Butin has a molecular formula of C15H12O5. Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .


Chemical Reactions Analysis

The Butin reaction involves acid-catalyzed transformations of furans to a range of other heterocycles via intramolecular attack of a nucleophile, connected to the α-carbon atom of the furan ring by a three- to six-membered linker . Another study demonstrated that Butin can be produced from liquiritigenin through Bm TYR-catalyzed hydroxylation .


Physical And Chemical Properties Analysis

Butin has a density of 1.5±0.1 g/cm3. Its boiling point is 582.4±50.0 °C at 760 mmHg. The vapour pressure is 0.0±1.7 mmHg at 25°C. The enthalpy of vaporization is 90.3±3.0 kJ/mol. The flash point is 226.7±23.6 °C .

Scientific Research Applications

Cytoprotective Effects and Oxidative Stress

Butin, known as 7,3′,4′‐trihydroxydihydroflavone, has been extensively studied for its cytoprotective effects against oxidative stress. Key findings include:

  • Up-regulation of Manganese Superoxide Dismutase (Mn SOD) Expression : Butin enhances the expression of Mn SOD, a crucial antioxidant enzyme, through the PI3K/Akt/Nrf2‐dependent pathway, offering protection against H2O2‐induced apoptosis, DNA damage, and mitochondrial dysfunction (Zhang, Chae, Lee, & Hyun, 2012).

  • Scavenging Reactive Oxygen Species (ROS) : Butin exhibits significant intracellular ROS scavenging activity. This ability helps protect cells from damage caused by H2O2, also aiding in the restoration of cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) (Zhang, Chae, Kang, et al., 2008).

  • Mitochondrial Dysfunction Recovery : Butin has shown efficacy in reducing mitochondrial ROS accumulation, balancing intracellular Ca(2+) levels, and improving mitochondrial energy production, thus aiding in the recovery of mitochondrial function compromised by oxidative stress (Zhang, Kang, Piao, et al., 2010).

Neuroprotective and Anti-inflammatory Effects

Butin's impact extends beyond antioxidative properties, contributing to neuroprotection and anti-inflammatory actions:

  • Memory Impairment Mitigation in Diabetic Rats : Butin has been shown to mitigate memory impairment in streptozotocin-induced diabetic rats by inhibiting oxidative stress and inflammatory responses (Omer, Dalhat, Khan, et al., 2022).

  • Anti-inflammatory and Anti-arthritic Properties : In a study evaluating butin's effect on arthritis in rats, it was found to significantly attenuate inflammatory response and oxidative stress, demonstrating potent anti-inflammatory and anti-arthritic properties (Alzarea, Alasmari, Alanazi, et al., 2022).

  • Inhibition of Mitochondria-Dependent Apoptotic Pathway : Butin reduces oxidative stress-induced cell death by inhibiting the mitochondrial apoptotic pathway, demonstrating its potential in preventing apoptosis through multiple molecular mechanisms (Zhang, Lee, Piao, et al., 2011).

Other Potential Applications

Butin has also shown promise in various other applications:

  • Photoluminescence and Electrochemical Redox Functionality : Chemically synthesized butin has been explored for its optical and electroactive behaviors, suggesting potential applications in photochemical and biomedical fields (Darshani, Gumpu, Thumpati, et al., 2018).

  • Neuronal Protection in Intracerebral Hemorrhage Model : Butin has demonstrated effectiveness in attenuating brain edema and reducing apoptosis and inflammatory response in a rat model of intracerebral hemorrhage (Li & Jiwu, 2018).

  • Vitiligo Treatment in Mice : Butin has shown efficacy in treating hydroquinone‐induced vitiligo in mice, suggesting its potential in dermatological applications (Huo, Wang, Liu, et al., 2017).

Safety And Hazards

Butin should be handled with care. It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPUQUGJNAPAZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197708
Record name (-)-Butin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butin

CAS RN

492-14-8
Record name (-)-Butin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Butin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126,000
Citations
V Butin-Israeli, SA Adam, AE Goldman, RD Goldman - Trends in genetics, 2012 - cell.com
Recent studies have shown that premature cellular senescence and normal organ development and function depend on the type V intermediate filament proteins, the lamins, which are …
Number of citations: 241 www.cell.com
KP Butin, EK Beloglazkina, NV Zyk - Russian chemical reviews, 2005 - iopscience.iop.org
The review summarises data on transition metal complexes with the so-called non-innocent ligands. The specific feature of these complexes is that the oxidation state of the central …
Number of citations: 153 iopscience.iop.org
O Kobiler, N Drayman, V Butin-Israeli, A Oppenheim - Nucleus, 2012 - Taylor & Francis
Viruses that replicate in the nucleus need to pass the nuclear envelope barrier during infection. Research in recent years indicates that the nuclear envelope is a major hurdle for many …
Number of citations: 123 www.tandfonline.com
M Aberson - 1994 - serval.unil.ch
1. Objectifs: L'objectif principal de la présente étude est d'examiner la relation existant entre le processus de construction de temples votifs, bien connu dans la Rome républicaine, et la …
Number of citations: 104 serval.unil.ch
D Butin - 2010 - books.google.com
This book offers a comprehensive rethinking of the theory and practice of service-learning in higher education. Democratic and community engagement are vital aspects of linking …
Number of citations: 833 books.google.com
DW Butin - 2009 - books.google.com
Use these focused guidelines to help you through every stage of the dissertation process! Written for practicing educators pursuing a doctoral degree, this resource provides a step-by-…
Number of citations: 922 books.google.com
DW Butin - The review of higher education, 2006 - muse.jhu.edu
This article takes a critical look at the attempted institutionalization of service-learning in higher education. It asks whether service-learning can become deeply embedded within the …
Number of citations: 723 muse.jhu.edu
DW Butin - Teachers college record, 2003 - journals.sagepub.com
Service learning has become a prominent feature of the K-16 educational landscape. Service learning is seen to enhance student outcomes, foster a more active citizenry, promote a “…
Number of citations: 593 journals.sagepub.com
T Shimi, V Butin-Israeli, SA Adam… - Genes & …, 2011 - genesdev.cshlp.org
Nuclear lamin B1 (LB1) is a major structural component of the nucleus that appears to be involved in the regulation of many nuclear functions. The results of this study demonstrate that …
Number of citations: 495 genesdev.cshlp.org
H Butin - 1995 - academic.oup.com
This concise and accurate diagnostic guide to the diseases and disorders that affect both forest and amenity trees in Europe (and some on other continents as well) will be invaluable in …
Number of citations: 308 academic.oup.com

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